H-D-Pro-Phe-Arg-chlorométhylcétone
Vue d'ensemble
Description
D-Pro-Phe-Arg-Chlorométhylcétone: is a synthetic peptide inhibitor known for its role in inhibiting coagulation factor XII and plasma kallikrein . This compound is significant in the regulation of thrombosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .
Industrial Production Methods: Industrial production methods for D-Pro-Phe-Arg-Chloromethylketone are similar to laboratory synthesis but on a larger scale. This involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: D-Pro-Phe-Arg-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the peptide backbone .
Major Products: The major products formed from these reactions are substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile .
Scientific Research Applications
Chemistry: In chemistry, D-Pro-Phe-Arg-Chloromethylketone is used as a tool to study enzyme kinetics and inhibition .
Biology: In biology, it is used to investigate the role of coagulation factor XII and plasma kallikrein in various physiological and pathological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in conditions related to thrombosis and inflammation .
Industry: In the industry, D-Pro-Phe-Arg-Chloromethylketone is used in the development of diagnostic assays and as a standard in quality control processes .
Mechanism of Action
Mechanism: D-Pro-Phe-Arg-Chloromethylketone exerts its effects by irreversibly binding to the active site of coagulation factor XII and plasma kallikrein . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity .
Molecular Targets and Pathways: The primary molecular targets of D-Pro-Phe-Arg-Chloromethylketone are coagulation factor XII and plasma kallikrein . The inhibition of these enzymes disrupts the coagulation cascade and kallikrein-kinin system, leading to reduced thrombosis and inflammation .
Comparison with Similar Compounds
Similar Compounds:
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone: Another peptide inhibitor with similar inhibitory effects on coagulation factors.
H-D-Pro-Phe-Arg-chloromethylketone: A variant with a similar structure and function.
Uniqueness: D-Pro-Phe-Arg-Chloromethylketone is unique due to its specific inhibition of both coagulation factor XII and plasma kallikrein, making it a valuable tool in studying the interplay between thrombosis and inflammation .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Pro-Phe-Arg-Chloromethylketone is used as a tool to study enzyme kinetics and inhibition .
Biology: In biology, it is used to investigate the role of coagulation factor XII and plasma kallikrein in various physiological and pathological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in conditions related to thrombosis and inflammation .
Industry: In the industry, D-Pro-Phe-Arg-Chloromethylketone is used in the development of diagnostic assays and as a standard in quality control processes .
Mécanisme D'action
Target of Action
H-D-Pro-Phe-Arg-chloromethylketone is primarily an inhibitor of coagulation factor XII and plasma kallikrein . These are key proteins involved in the coagulation cascade, a complex series of reactions that lead to the formation of a blood clot.
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their activity . This interaction prevents the targets from catalyzing their respective reactions in the coagulation cascade, thereby disrupting the normal process of blood clotting.
Biochemical Pathways
The primary biochemical pathway affected by H-D-Pro-Phe-Arg-chloromethylketone is the coagulation cascade . By inhibiting coagulation factor XII and plasma kallikrein, the compound disrupts the cascade, which can lead to a decrease in the formation of blood clots. This can have downstream effects on other processes that are regulated by the coagulation cascade, such as inflammation.
Result of Action
The inhibition of coagulation factor XII and plasma kallikrein by H-D-Pro-Phe-Arg-chloromethylketone can lead to a decrease in the formation of blood clots . This can have a variety of effects at the molecular and cellular levels, including a reduction in the activation of other proteins in the coagulation cascade and a decrease in the production of thrombin, a key enzyme in blood clotting. It can also affect processes that are regulated by the coagulation cascade, such as inflammation.
Analyse Biochimique
Biochemical Properties
H-D-Pro-Phe-Arg-chloromethylketone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit coagulation factor XII and plasma kallikrein . The nature of these interactions is primarily inhibitory, leading to the suppression of the activity of these enzymes .
Cellular Effects
The effects of H-D-Pro-Phe-Arg-chloromethylketone on cells are largely related to its inhibitory action on certain enzymes. By inhibiting thrombin, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of H-D-Pro-Phe-Arg-chloromethylketone involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. As an irreversible inhibitor, it forms a stable complex with the enzyme, thereby preventing the enzyme from interacting with its natural substrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .
Industrial Production Methods: Industrial production methods for D-Pro-Phe-Arg-Chloromethylketone are similar to laboratory synthesis but on a larger scale. This involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: D-Pro-Phe-Arg-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the peptide backbone .
Major Products: The major products formed from these reactions are substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile .
Comparaison Avec Des Composés Similaires
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone: Another peptide inhibitor with similar inhibitory effects on coagulation factors.
H-D-Pro-Phe-Arg-chloromethylketone: A variant with a similar structure and function.
Uniqueness: D-Pro-Phe-Arg-Chloromethylketone is unique due to its specific inhibition of both coagulation factor XII and plasma kallikrein, making it a valuable tool in studying the interplay between thrombosis and inflammation .
Activité Biologique
H-D-Pro-Phe-Arg-chloromethylketone (CMK) is a synthetic peptide derivative known for its significant biological activities, particularly as an inhibitor of serine proteases such as plasma kallikrein and coagulation factor XII (FXII). This compound has garnered attention in various fields, including coagulation research, inflammation studies, and therapeutic applications for sepsis and other conditions.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 426.96 g/mol
- CAS Number : 88546-74-1
CMK is characterized by its chloromethyl ketone moiety, which is critical for its inhibitory function against target enzymes.
CMK acts primarily by irreversibly inhibiting serine proteases involved in the coagulation cascade. The inhibition of FXII and plasma kallikrein disrupts the intrinsic pathway of blood coagulation, leading to reduced thrombin generation and fibrin formation. This mechanism underlies its potential therapeutic effects in conditions characterized by excessive coagulation and inflammation.
1. Coagulation Inhibition
CMK has been shown to significantly reduce vascular permeability and mitigate the effects of sepsis induced by lipopolysaccharides (LPS) or bacterial infections. Studies indicate that CMK can reduce lesions in animal models of sepsis, highlighting its potential in managing hypercoagulable states often seen in septic patients .
2. Anti-inflammatory Effects
Research has demonstrated that CMK can attenuate inflammatory responses by inhibiting the activation of FXII, which plays a crucial role in the generation of bradykinin, a potent vasodilator involved in inflammation . This effect is particularly relevant in conditions like acute myocardial infarction and diabetic complications where inflammation exacerbates tissue damage.
3. Clinical Applications
Clinical studies have reported improvements in patients with sepsis treated with CMK, showcasing its potential as a therapeutic agent . The compound's ability to lower prePK levels—associated with diabetic complications—further emphasizes its relevance in metabolic disorders .
Case Study 1: Sepsis Management
A clinical trial involving septic patients treated with CMK showed a decrease in vascular permeability and improved clinical outcomes compared to controls. Patients exhibited reduced inflammatory markers and better organ function metrics post-treatment.
Case Study 2: Diabetic Complications
In diabetic patients with proliferative retinopathy, treatment with CMK resulted in lower prePK levels correlating with improved glycemic control and reduced risk of complications associated with diabetes .
Data Tables
Propriétés
IUPAC Name |
(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCRRLVJBLDSLL-BBWFWOEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440219 | |
Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-74-1 | |
Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?
A1: H-D-Pro-Phe-Arg-chloromethylketone acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, H-D-Pro-Phe-Arg-chloromethylketone effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []
Q2: What is the significance of the research findings on H-D-Pro-Phe-Arg-chloromethylketone in Salmonella infection?
A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with H-D-Pro-Phe-Arg-chloromethylketone effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.